molecular formula C20H20N2O5 B10883190 2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate

2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]glycylglycinate

Cat. No.: B10883190
M. Wt: 368.4 g/mol
InChI Key: KESKEBDFOUHYDU-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, an oxo group, and an aminoacetyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-oxo-2-phenylethyl acetate, followed by the introduction of the aminoacetyl group through a series of reactions involving reagents like acetic anhydride and amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments and specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: Shares the phenylethyl structure but lacks the oxo and aminoacetyl groups.

    4-Methylbenzoyl derivatives: Compounds with similar benzoyl groups but different substituents.

Uniqueness

2-OXO-2-PHENYLETHYL 2-({2-[(4-METHYLBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

phenacyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C20H20N2O5/c1-14-7-9-16(10-8-14)20(26)22-11-18(24)21-12-19(25)27-13-17(23)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H,22,26)

InChI Key

KESKEBDFOUHYDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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